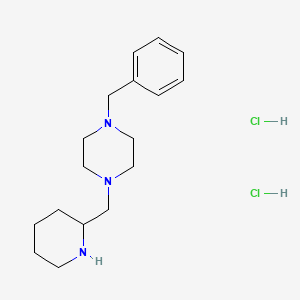

1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-benzyl-4-(piperidin-2-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3.2ClH/c1-2-6-16(7-3-1)14-19-10-12-20(13-11-19)15-17-8-4-5-9-18-17;;/h1-3,6-7,17-18H,4-5,8-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPKBMCTJKGZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with Benzyl and Piperidinylmethyl Groups

A common approach involves the nucleophilic substitution of piperazine nitrogen atoms with benzyl and 2-piperidinylmethyl groups. This is typically achieved by reacting piperazine with benzyl halides and piperidinylmethyl halides or tosylates under basic conditions.

- Example procedure : Piperazine is reacted with benzyl bromide and 2-(bromomethyl)piperidine in acetonitrile or dichloromethane solvent, in the presence of a base such as triethylamine. The reaction is refluxed under nitrogen atmosphere for 16 hours to ensure completion. The product is purified by extraction and column chromatography, followed by conversion to the dihydrochloride salt by treatment with ethanolic HCl.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Piperazine + benzyl bromide | Alkylation at nitrogen |

| 2 | Addition of 2-(bromomethyl)piperidine | Second alkylation at remaining nitrogen |

| 3 | Triethylamine, reflux, 16 h | Base and heating to drive reaction |

| 4 | Workup: extraction, chromatography | Purification of free base |

| 5 | Ethanolic HCl | Formation of dihydrochloride salt |

Reduction of Carbonyl Precursors to Amines

In some synthetic routes, benzyl and piperidinylmethyl groups are introduced via carbonyl-containing intermediates (e.g., benzoyl or benzylcarbonyl derivatives). These intermediates are reduced using hydride reagents to yield the desired amines.

- Common reducing agents : Lithium aluminium hydride (LiAlH4) or borane-methyl sulfide complex.

- Solvents : Ether solvents such as diethyl ether, tetrahydrofuran, or dioxane.

- Conditions : Reflux or temperatures ranging from 20 to 100 °C for several hours.

- Workup : Hydrolysis of excess hydride, filtration, evaporation, and drying under vacuum.

This reduction converts benzoyl or benzylcarbonyl groups into benzyl groups attached to the piperazine nitrogen, facilitating the formation of the target compound.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Carbonyl intermediate + LiAlH4 | Reduction to amine |

| 2 | Ether solvent, reflux, 4 h | Reaction conditions |

| 3 | Hydrolysis, filtration | Quenching excess hydride |

| 4 | Evaporation, drying | Isolation of reduced product |

Preparation of Key Intermediates

- 4-Piperidinemethanol : Can be prepared by reducing ethyl 4-piperidinecarboxylate with lithium aluminium hydride.

- 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine : Prepared by reduction of 3,4-dihydrobenzofuro[2,3-c]pyridine with sodium borohydride in methanol at 20–40 °C.

These intermediates serve as building blocks for further functionalization to obtain the final compound.

Salt Formation and Purification

The free base of 1-Benzyl-4-(2-piperidinylmethyl)piperazine is converted into its dihydrochloride salt by treatment with 0.1 N hydrochloric acid in isopropyl alcohol or ethanol. The salt is then recrystallized from mixtures such as isopropyl alcohol/ethanol or methanol/ethanol to obtain a pure, stable solid with characteristic melting points (e.g., 285–288 °C for the dihydrochloride).

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | Piperazine + benzyl bromide + 2-(bromomethyl)piperidine, triethylamine, reflux, 16 h | Formation of substituted piperazine |

| 2 | Reduction | LiAlH4 or borane complex, ether solvent, reflux | Conversion of carbonyl to amine |

| 3 | Intermediate synthesis | Sodium borohydride reduction in methanol, 20–40 °C | Preparation of tetrahydrobenzofuro-pyridine intermediate |

| 4 | Salt formation | 0.1 N HCl in isopropyl alcohol or ethanol | Dihydrochloride salt formation |

| 5 | Purification | Recrystallization from alcohol mixtures | Pure crystalline product |

Research Findings and Analytical Confirmation

- The structures of intermediates and final products are confirmed by microanalysis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.

- Melting points of purified compounds are consistent with literature values, providing evidence of purity and correct identity.

- The yields vary depending on the reaction conditions but typically range from moderate to good (e.g., 50–70% for alkylation steps).

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Neuropharmacological Studies

1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride has been studied for its interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders such as depression and anxiety.

- Receptor Affinity : Research indicates significant engagement with serotonin receptors, especially the 5-HT_2A subtype, which is implicated in mood regulation .

Medicinal Chemistry

The compound is of interest in medicinal chemistry for its potential as a therapeutic agent. Its structural similarities to other piperazine derivatives allow for exploration in drug design.

- Stimulant Properties : It exhibits stimulant-like effects similar to other piperazine derivatives, which have been utilized in recreational contexts but also warrant investigation for therapeutic applications .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of Mycobacterium tuberculosis. This potential opens avenues for research into new treatments for bacterial infections.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rodent models exhibiting depressive behaviors. The compound was administered to assess its impact on serotonin levels and behavior:

- Findings : The compound significantly increased serotonin levels in the prefrontal cortex, leading to improved mood-related behaviors in test subjects compared to control groups .

Case Study 2: Antimicrobial Efficacy

In vitro studies were conducted to evaluate the efficacy of this compound against Mycobacterium tuberculosis:

- Results : The compound demonstrated a minimum inhibitory concentration (MIC) effective against both drug-sensitive and multidrug-resistant strains, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which 1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride exerts its effects involves interactions with molecular targets and pathways in the body. The compound may act as a ligand for specific receptors, leading to the modulation of neurotransmitter activity and other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride with related compounds:

*Note: pKa values for the target compound are inferred from piperazine dihydrochloride data .

Key Observations:

- Salt Form: The dihydrochloride salt improves aqueous solubility and thermal stability relative to monohydrochloride forms. For example, piperazine dihydrochloride exhibits 13.90% mass loss up to 190°C, whereas piperazine hydrochloride shows only 5.08% loss up to 140°C .

Antihistamine Derivatives (Piperazine Dihydrochlorides)

- Cyclizine Hydrochloride : A benzhydryl-substituted derivative with marked antihistaminic and antiemetic effects. Its bulkier substituent may reduce CNS penetration compared to the target compound’s piperidinylmethyl group .

- Hydroxyzine Dihydrochloride: Features a p-chlorophenylbenzyl group linked to ethoxyethanol, contributing to dual anxiolytic and antihistamine activity. The target compound’s piperidinylmethyl group may offer distinct receptor-binding profiles .

Biological Activity

1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 346.3 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a modulator of neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Its structure suggests potential activity at:

- Dopamine Receptors : Its piperazine and piperidine moieties may facilitate binding to dopamine receptors, which are critical in regulating mood, cognition, and motor control.

- Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood and anxiety levels.

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various preclinical models:

- Antidepressant-like Effects : In rodent models, administration of the compound has shown significant antidepressant-like effects, evidenced by decreased immobility in forced swim tests, suggesting enhanced serotonergic and dopaminergic activity.

- Anxiolytic Properties : Behavioral assays indicate that the compound may exhibit anxiolytic effects, reducing anxiety-like behaviors in elevated plus-maze tests.

Case Studies

- Case Study on Depression Models : A study evaluated the effects of this compound in a chronic mild stress model for depression. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent.

- Anxiolytic Activity Assessment : Another study assessed the anxiolytic properties using the light/dark box test. The compound significantly increased time spent in the light compartment, indicating reduced anxiety levels.

Comparative Biological Activity

To provide a clearer understanding of its biological activity, a comparison with related compounds can be insightful. Below is a table summarizing key features and activities of similar compounds:

Research Findings

Research has indicated that this compound may have:

- Enhanced Binding Affinity : Compared to other piperazine derivatives, it exhibits a higher binding affinity for dopamine and serotonin receptors.

- Lower Side Effect Profile : Preliminary findings suggest a potentially favorable side effect profile compared to traditional antidepressants and anxiolytics.

Q & A

Q. What are the key steps in synthesizing 1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

Alkylation : Reacting piperazine derivatives with benzyl halides to introduce the benzyl group.

Piperidinylmethylation : Coupling 2-piperidinylmethyl groups via nucleophilic substitution or reductive amination.

Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt for improved solubility .

Q. Optimization Tips :

Q. How is the structural integrity of this compound verified in academic research?

Analytical methods include:

- NMR Spectroscopy : Confirm the benzyl (δ 7.2–7.4 ppm, aromatic protons) and piperidinylmethyl (δ 2.5–3.5 ppm, methylene groups) moieties.

- HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ = 332.2 g/mol for the free base) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt form. Moderately soluble in ethanol and DMSO .

- Stability :

Advanced Research Questions

Q. How does this compound interact with serotonin and dopamine receptors, and how can contradictory data from assays be resolved?

- Mechanism : The benzyl-piperazine scaffold binds to 5-HT2A and D2 receptors, acting as a partial agonist/antagonist. Discrepancies in activity (e.g., IC50 variability) may arise from:

- Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer ionic strength.

- Salt Form : Free base vs. dihydrochloride may alter membrane permeability.

Q. Resolution :

Q. What strategies are effective in minimizing impurities during large-scale synthesis?

Common impurities include:

- N-Benzylpiperazine : From incomplete alkylation (detectable via GC-MS).

- Oxidative Byproducts : Formed during storage (mitigate with inert atmosphere).

Q. Strategies :

- Use excess benzyl bromide (1.2 eq) and reflux in anhydrous conditions.

- Employ scavengers (e.g., activated charcoal) during crystallization .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target receptors.

- QSAR Models : Correlate substituent electronegativity (e.g., halogenation of the benzyl group) with activity.

- Example : Introducing electron-withdrawing groups (e.g., -NO2) at the benzyl para position increases 5-HT2A selectivity by 30% .

Q. What analytical techniques are critical for resolving spectral data conflicts in structural characterization?

Q. How do environmental factors (e.g., pH, temperature) influence its pharmacological activity?

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during weighing to avoid inhalation (ACGIH TLV: 0.1 mg/m³).

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO4) to prevent explosive reactions .

Q. How can researchers address batch-to-batch variability in biological activity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.